2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol
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Overview
Description
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the condensation of propargylic alcohols with N,N-diprotected hydrazines, followed by base-mediated cyclization . Another approach includes the Michael addition of an aromatic aldehyde with an arylpyrazolone, obtained by the Knoevenagel reaction . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition-elimination reactions with hydrazine derivatives can yield hydrazine-coupled pyrazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and antitumor activities .
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring allows the compound to donate and accept hydrogen bonds, facilitating intermolecular interactions . These interactions can influence the biological activities of the compound, such as its ability to inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be compared with other similar compounds, such as 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol . While both compounds contain a pyrazole ring, their unique substituents and structural features result in different chemical and biological properties. The presence of the 1-methyl-1H-pyrazol-3-yl group in this compound distinguishes it from other pyrazole derivatives and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-1-(1-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,11)6-7-4-5-10(3)9-7/h4-5,11H,6H2,1-3H3 |
InChI Key |
PSDYBZJSRRUYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NN(C=C1)C)O |
Origin of Product |
United States |
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